cis-6-(Tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-C]pyridine-4A-carboxylic acid hcl
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Overview
Description
cis-6-(Tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-C]pyridine-4A-carboxylic acid hcl: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrano[3,2-C]pyridine core, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-6-(Tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-C]pyridine-4A-carboxylic acid hcl typically involves multiple steps, including the formation of the pyrano[3,2-C]pyridine core and the introduction of the tert-butoxycarbonyl (Boc) protecting group. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
cis-6-(Tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-C]pyridine-4A-carboxylic acid hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of new compounds with modified properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
cis-6-(Tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-C]pyridine-4A-carboxylic acid hcl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-6-(Tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-C]pyridine-4A-carboxylic acid hcl involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- cis-Octahydro-pyrrolo[3,4-c]pyridine-2-carboxylic acid tert-butyl ester
- tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate hydrochloride
Uniqueness
cis-6-(Tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-C]pyridine-4A-carboxylic acid hcl is unique due to its specific stereochemistry and the presence of the pyrano[3,2-C]pyridine core
Properties
Molecular Formula |
C14H24ClNO5 |
---|---|
Molecular Weight |
321.80 g/mol |
IUPAC Name |
(4aR,8aR)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,7,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H23NO5.ClH/c1-13(2,3)20-12(18)15-7-5-10-14(9-15,11(16)17)6-4-8-19-10;/h10H,4-9H2,1-3H3,(H,16,17);1H/t10-,14-;/m1./s1 |
InChI Key |
DXYLCDIATWYIPX-BWTUWSSMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@](C1)(CCCO2)C(=O)O.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)(CCCO2)C(=O)O.Cl |
Origin of Product |
United States |
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